

Unveiling the Spectroscopic Signature of Dihydroisotanshinone II: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Dihydroisotanshinone II**, a bioactive diterpenoid isolated from the roots of Salvia miltiorrhiza. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Spectroscopic Data

The structural elucidation of **Dihydroisotanshinone II** has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for Dihydroisotanshinone II



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1-CH ₂	3.25	m	
1-CH ₂	2.99	m	_
2-CH ₂	1.83	m	_
3-CH ₂	1.73	m	_
4-C	_		_
5-C			
6-CH	7.50	d	8.0
7-CH	7.58	d	8.0
8-CH			
9-C	_		
10-C	_		
11-C=O	_		
12-C=O	_		
13-C	_		
15-CH	3.55	m	
16-CH₃	1.35	d	7.0
17-CH ₃	1.33	d	7.0

Table 2: ¹³C NMR Spectroscopic Data for Dihydroisotanshinone II



Position	Chemical Shift (δ, ppm)
1	29.8
2	19.3
3	36.7
4	37.7
5	145.8
6	123.8
7	129.5
8	117.4
9	150.9
10	127.4
11	183.7
12	177.2
13	123.1
15	34.1
16	21.5
17	21.4
18	21.2
19	19.3
20	29.8

Table 3: Mass Spectrometry Data for

Dihydroisotanshinone II

Technique	Ionization Mode	Observed m/z	Formula
HR-ESI-MS	Positive	297.1485 [M+H]+	C19H20O3



Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory procedures for the isolation and characterization of natural products.

Isolation and Purification: **Dihydroisotanshinone II** was isolated from the ethanol extract of the dried roots of Salvia miltiorrhiza. The crude extract was subjected to repeated column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

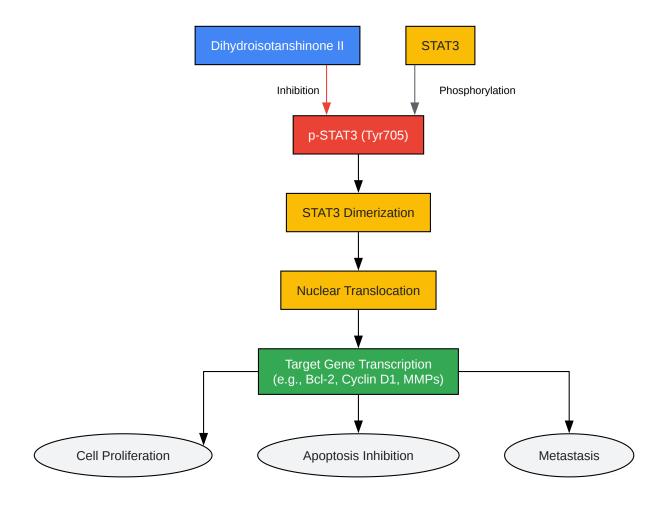
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher Scientific Q Exactive HF-X mass spectrometer to determine the accurate mass and molecular formula of the compound.

Biological Activity and Signaling Pathway

While specific studies on the anticancer signaling pathways of **Dihydroisotanshinone II** are limited, research on related tanshinones, such as Dihydrotanshinone I, provides valuable insights into its potential mechanisms of action. Dihydrotanshinone I has been shown to inhibit the growth of various cancer cells by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

A plausible signaling pathway for the anticancer activity of tanshinones involves the inhibition of the STAT3 signaling pathway.





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Caption: Proposed mechanism of anticancer action of **Dihydroisotanshinone II** via inhibition of the STAT3 signaling pathway.

This guide serves as a foundational resource for researchers investigating the chemical and biological properties of **Dihydroisotanshinone II**. The provided spectroscopic data and experimental context will facilitate further studies into its potential as a therapeutic agent.

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